molecular formula C10H8Cl2N2 B1658883 2,4-Dichloro-6,8-dimethylquinazoline CAS No. 62484-27-9

2,4-Dichloro-6,8-dimethylquinazoline

Cat. No.: B1658883
CAS No.: 62484-27-9
M. Wt: 227.09 g/mol
InChI Key: GJDSEEKMDIBMNC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,8-dimethylquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinazoline core substituted with chlorine atoms at positions 2 and 4, and methyl groups at positions 6 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,8-dimethylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloroaniline with this compound in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6,8-dimethylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,8-dimethylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival, contributing to its potential anti-cancer activity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6,8-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 2 and 4, along with methyl groups at positions 6 and 8, differentiates it from other quinazoline derivatives and influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

2,4-dichloro-6,8-dimethylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)9(11)14-10(12)13-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDSEEKMDIBMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605116
Record name 2,4-Dichloro-6,8-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-27-9
Record name 2,4-Dichloro-6,8-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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